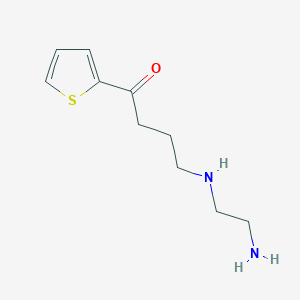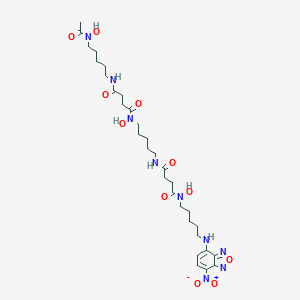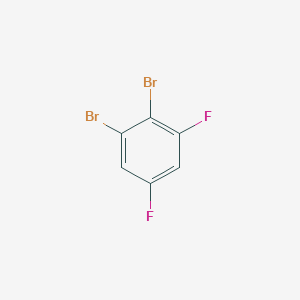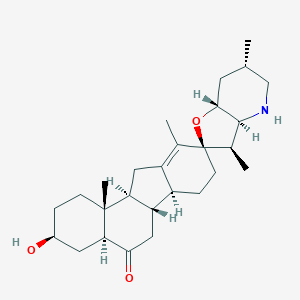
gamma-(2-Aminoethylamino)-2-butryothienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-(2-Aminoethylamino)-2-butryothienone, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of thienobutrylamine derivatives, which have been known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of gamma-(2-Aminoethylamino)-2-butryothienone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Gamma-(2-Aminoethylamino)-2-butryothienone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using gamma-(2-Aminoethylamino)-2-butryothienone in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. It also has good solubility in water and organic solvents, making it easy to handle in experiments. However, one of the limitations of using this compound is its relatively low stability, which can affect its potency and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the study of gamma-(2-Aminoethylamino)-2-butryothienone. One area of research is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more stable analogs of the compound, which could improve its potency and reproducibility in experiments. Additionally, the compound could be further studied for its potential use in treating other diseases, such as cancer and diabetes.
Métodos De Síntesis
The synthesis of gamma-(2-Aminoethylamino)-2-butryothienone involves the condensation of 2-bromoacetylthiophene with 2-aminoethylamine in the presence of sodium hydride. The resulting intermediate is then treated with butyric anhydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Gamma-(2-Aminoethylamino)-2-butryothienone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
134257-65-1 |
|---|---|
Nombre del producto |
gamma-(2-Aminoethylamino)-2-butryothienone |
Fórmula molecular |
C10H16N2OS |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2 |
Clave InChI |
HWQDMQDDTCAINI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
SMILES canónico |
C1=CSC(=C1)C(=O)CCCNCCN |
Otros números CAS |
134257-65-1 |
Sinónimos |
gamma-(2-aminoethylamino)-2-butryothienone gamma-ABT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)